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Compound of Interest

Compound Name: Anecortave

Cat. No.: B1210346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
A-770041 is a potent and selective inhibitor of the enzyme 5-lipoxygenase (5-LO), which plays

a crucial role in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators

involved in a variety of diseases, including asthma, allergic rhinitis, and inflammatory bowel

disease. This document provides a comprehensive overview of the chemical structure and

synthesis of A-770041, intended to serve as a technical resource for researchers and

professionals in the field of drug development. The information presented herein is compiled

from publicly available scientific literature and patents.

Chemical Structure and Properties
A-770041, also known as zileuton, is a small molecule with the chemical name N-(1-

benzo[b]thien-2-ylethyl)-N-hydroxyurea. Its chemical and physical properties are summarized in

the table below.
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Property Value Reference

IUPAC Name
N-(1-benzo[b]thien-2-ylethyl)-

N-hydroxyurea
[1][2]

Synonyms A-770041, Zileuton, Zyflo [1][2]

CAS Number 111406-87-2 [1][2]

Molecular Formula C₁₁H₁₂N₂O₂S [1][2]

Molecular Weight 236.29 g/mol [1][2]

Appearance
White to off-white crystalline

powder
[3]

Melting Point 144.2-145.0 °C [4]

Solubility

Soluble in methanol, ethanol,

and acetone. Slightly soluble in

water.

[3]

Synthesis of A-770041
The synthesis of A-770041 has been described in the scientific literature and patents. A

common synthetic route starts from benzo[b]thiophene-2-ethanol. The overall workflow is

depicted in the diagram below, followed by a detailed experimental protocol for a key synthetic

step.

Synthetic Workflow

Benzo[b]thiophene-2-ethanol 2-(Benzo[b]thien-2-yl)ethyl methanesulfonate

Methanesulfonyl chloride, 
Triethylamine, 

Dichloromethane N-(2-(Benzo[b]thien-2-yl)ethyl)hydroxylamine

Hydroxylamine hydrochloride, 
Sodium hydroxide, 

Methanol/Water A-770041 (Zileuton)
Trimethylsilyl isocyanate, 

Dichloromethane

Click to download full resolution via product page

Caption: Synthetic pathway for A-770041 starting from benzo[b]thiophene-2-ethanol.
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Experimental Protocol: Synthesis of N-(2-
(Benzo[b]thien-2-yl)ethyl)hydroxylamine
The following protocol is a representative example for the synthesis of a key intermediate in the

A-770041 synthesis, based on procedures described in the literature.

Materials:

2-(Benzo[b]thien-2-yl)ethyl methanesulfonate

Hydroxylamine hydrochloride

Sodium hydroxide

Methanol

Water

Dichloromethane

Saturated aqueous sodium bicarbonate

Brine

Anhydrous sodium sulfate

Round-bottom flask

Magnetic stirrer

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A solution of 2-(benzo[b]thien-2-yl)ethyl methanesulfonate in methanol is added to a freshly

prepared aqueous solution of hydroxylamine, formed by reacting hydroxylamine

hydrochloride with sodium hydroxide.

The reaction mixture is heated to reflux and stirred for several hours. The progress of the

reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and the methanol is

removed under reduced pressure using a rotary evaporator.

The remaining aqueous residue is extracted with dichloromethane.

The combined organic extracts are washed sequentially with water, saturated aqueous

sodium bicarbonate, and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

evaporated under reduced pressure to yield crude N-(2-(benzo[b]thien-2-

yl)ethyl)hydroxylamine.

The crude product can be purified by column chromatography on silica gel or by

recrystallization.

Characterization Data
The structural identity and purity of A-770041 are confirmed by various analytical techniques. A

summary of key characterization data is provided in the table below.
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Technique Data Reference

¹H NMR (CDCl₃, 300 MHz) δ

7.79-7.72 (m, 2H), 7.35-7.25

(m, 2H), 7.18 (s, 1H), 6.95 (br

s, 1H), 6.45 (br s, 1H), 3.84 (t,

J = 6.9 Hz, 2H), 3.23 (t, J = 6.9

Hz, 2H)

[5]

¹³C NMR (CDCl₃, 75 MHz) δ

161.4, 142.1, 140.0, 139.2,

124.5, 124.2, 123.8, 122.4,

122.3, 52.9, 29.5

[5]

Mass Spectrometry (EI) m/z 236 (M⁺), 177, 149, 131 [2]

Infrared (KBr) ν (cm⁻¹)
3440, 3200, 1640, 1560, 1430,

1100, 750
[3]

Signaling Pathways and Mechanism of Action
A-770041 exerts its pharmacological effect by inhibiting the 5-lipoxygenase (5-LO) enzyme. 5-

LO is a key enzyme in the arachidonic acid cascade, responsible for the production of

leukotrienes. The mechanism of action is illustrated in the following diagram.
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Arachidonic Acid

5-Lipoxygenase (5-LO)

Leukotriene A₄ (LTA₄)

5-LO-Activating Protein (FLAP)

activates

Leukotrienes (LTB₄, LTC₄, LTD₄, LTE₄)

Inflammation
(Bronchoconstriction, etc.)

A-770041 (Zileuton)

inhibits

Click to download full resolution via product page

Caption: Mechanism of action of A-770041 in the leukotriene signaling pathway.

By inhibiting 5-LO, A-770041 effectively blocks the synthesis of all leukotrienes, thereby

reducing the inflammatory response associated with diseases like asthma.

Conclusion
This technical guide provides a detailed overview of the chemical structure, synthesis, and

mechanism of action of A-770041. The provided data and protocols are intended to be a

valuable resource for researchers and professionals engaged in the study and development of

5-lipoxygenase inhibitors. Further investigation into novel synthetic routes and the development

of analogs of A-770041 could lead to the discovery of new therapeutic agents with improved

efficacy and safety profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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